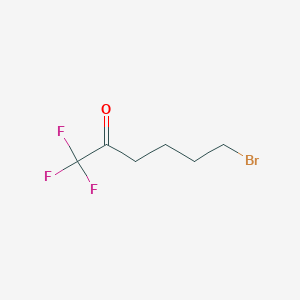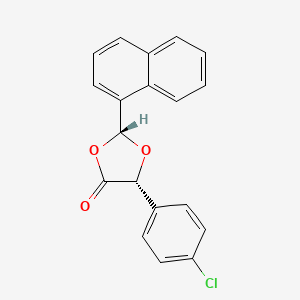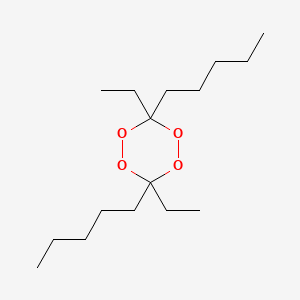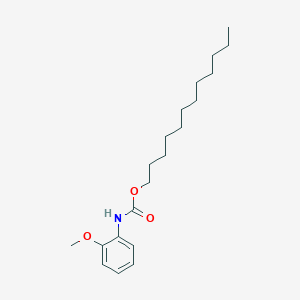
Dodecyl (2-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl (2-methoxyphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are known for their stability and versatility in various chemical and biological applications. This compound features a dodecyl group (a 12-carbon alkyl chain) attached to a carbamate moiety, which is further linked to a 2-methoxyphenyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, organic synthesis, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyl (2-methoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of dodecylamine with 2-methoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst to enhance the reaction rate. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. The final product is often purified using distillation or other separation techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl (2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield dodecylamine and 2-methoxyphenol.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: Dodecylamine and 2-methoxyphenol.
Oxidation: Corresponding aldehydes or acids.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Dodecyl (2-methoxyphenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents due to its stability and ability to interact with biological targets.
Organic Synthesis: Serves as a protecting group for amines in peptide synthesis and other organic reactions.
Industrial Applications: Utilized in the formulation of pesticides, fungicides, and herbicides due to its stability and effectiveness.
Biological Research: Investigated for its potential role in modulating enzyme activity and as a probe for studying biochemical pathways.
Wirkmechanismus
The mechanism of action of dodecyl (2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The dodecyl chain enhances the compound’s ability to penetrate cell membranes, while the 2-methoxyphenyl group can participate in hydrogen bonding and other interactions with the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- Butyl carbamate
Uniqueness
Dodecyl (2-methoxyphenyl)carbamate is unique due to its long dodecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and membrane permeability. The presence of the 2-methoxyphenyl group also allows for specific interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
648928-79-4 |
|---|---|
Molekularformel |
C20H33NO3 |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
dodecyl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C20H33NO3/c1-3-4-5-6-7-8-9-10-11-14-17-24-20(22)21-18-15-12-13-16-19(18)23-2/h12-13,15-16H,3-11,14,17H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
VIZCPTGHMJXWIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)NC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
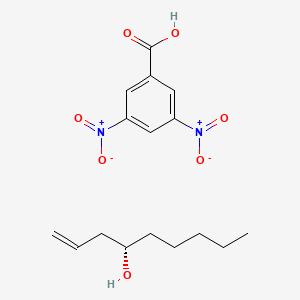
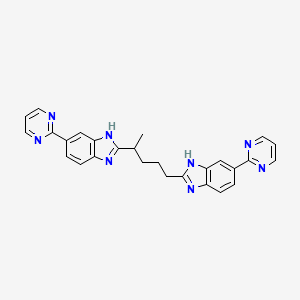
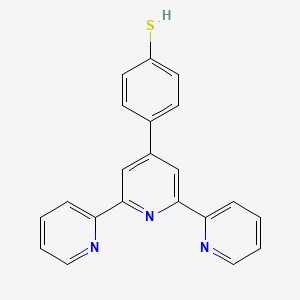
![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)
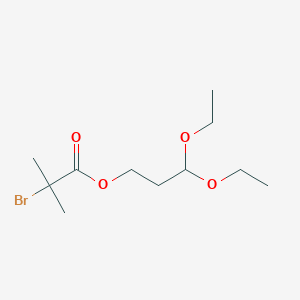
![1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-](/img/structure/B12598224.png)
![Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-](/img/structure/B12598227.png)
![Ethyl 4-[2-(dimethylamino)ethyl]benzoate](/img/structure/B12598235.png)
![6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol](/img/structure/B12598236.png)
